6-Methylchrysene

DNA Adductomics Carcinogenesis Molecular Toxicology

Procure 6-methylchrysene as a certified reference material for accurate GC-MS/HPLC quantification of methylchrysenes in tobacco smoke, where it is the most abundant isomer at 7.2 ng/cigarette. This isomer-specific standard eliminates isobaric interference from other methylated PAHs and ensures correct signal assignment vs. 3-methylchrysene (6.1 ng) or 5-methylchrysene (0.6 ng). For carcinogenicity research, use 6-methylchrysene as the archetypal 'weak carcinogen' comparator against bay-region 5-methylchrysene, enabling controlled study of the 20-fold differential in DNA adduct formation. In drug metabolism assays, 6-methylchrysene serves as a validated probe substrate for P450 3A4/1A2-mediated hydroxylation to 6-(hydroxymethyl)chrysene. Substituting generic chrysene or an incorrect methyl isomer invalidates quantitative MS results and confounds structure-activity relationship studies.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 1705-85-7
Cat. No. B138361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylchrysene
CAS1705-85-7
Synonyms6-methylchrysene
6-methylchrysene, 4(or 6)-methyl cpd
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C14
InChIInChI=1S/C19H14/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-12H,1H3
InChIKeyASVDRLYVNFOSCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.68e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylchrysene CAS 1705-85-7 Analytical Reference Standard for Environmental PAH and Tobacco Smoke Research


6-Methylchrysene (6-MeC, CAS 1705-85-7), also designated as chrysene, 6-methyl-, is a monomethylated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 and a molecular weight of 242.32 g/mol . This compound occurs as a minor constituent in combustion-derived environmental matrices, including tobacco smoke, diesel exhaust, and petroleum products [1]. In the context of analytical chemistry and environmental toxicology, 6-methylchrysene is predominantly procured as a certified reference material or analytical standard, typically supplied at concentrations of 1000 µg/mL in organic solvents such as methylene chloride for use in GC, GC/MS, HPLC, and LC/MS instrumentation . Its melting point is reported as 161.5°C, with an estimated boiling point of 465.14°C .

Why 6-Methylchrysene CAS 1705-85-7 Cannot Be Substituted by Chrysene or Alternative Methyl Isomers in Critical Research


Procurement of a generic PAH standard or an alternative methylchrysene isomer cannot substitute for 6-methylchrysene in precise analytical or toxicological applications. The six methylchrysene isomers (1-, 2-, 3-, 4-, 5-, and 6-methylchrysene) exhibit profound divergence in biological potency, environmental fate, and chromatographic behavior despite sharing an identical molecular mass (242 g/mol) and core structure [1]. Specifically, 6-methylchrysene is classified as a weak carcinogen, exhibiting markedly lower tumor-initiating activity and DNA adduct formation compared to the potent bay-region methylated isomer 5-methylchrysene [2]. Furthermore, isobaric interference from other methylated PAHs, such as methylbenz[a]anthracenes and methylbenzo[c]phenanthrenes, necessitates the use of isomer-specific analytical standards to ensure accurate quantification in complex environmental or biological matrices [3]. Substituting 6-methylchrysene with chrysene or an incorrect methyl isomer would invalidate quantitative mass spectrometry results and confound structure-activity relationship studies.

6-Methylchrysene CAS 1705-85-7 Quantified Differentiation Evidence Versus Closest Analogs


6-Methylchrysene Exhibits 20-Fold Lower DNA Adduct Formation Compared to 5-Methylchrysene in Mouse Skin

In a direct comparative study of metabolic activation in mouse skin, the formation of dihydrodiol epoxide-type DNA adducts from 6-methylchrysene was quantified to be 1/20 (5%) of the level observed for 5-methylchrysene under identical experimental conditions [1]. Both hydrocarbons yielded qualitatively similar adduct patterns, but the quantitative disparity was substantial, correlating directly with their respective tumorigenic potencies.

DNA Adductomics Carcinogenesis Molecular Toxicology

6-Methylchrysene Metabolism: Formation of Unique Hydroxymethyl Metabolite and Distinct P450 Isoform Involvement

Comparative metabolism studies in human hepatic and pulmonary microsomes revealed distinct metabolic fates for 6-methylchrysene versus 5-methylchrysene [1]. While 5-MeC primarily formed the proximate carcinogen trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol), the major metabolites of 6-MeC included not only 6-MeC-1,2-diol but also a unique 6-(hydroxymethyl)chrysene derivative [1]. Quantitatively, the formation rates of proximate carcinogenic 1,2-diols in human liver microsomes ranged from 0.2-2.3 pmol/mg protein/min for 5-MeC and 0.3-3.1 pmol/mg protein/min for 6-MeC [1]. Furthermore, correlation analysis indicated that while P450s 1A1 and 1A2 were active in forming the 1,2-diol for both compounds, the formation of the hydroxymethyl metabolite was catalyzed specifically by P450 3A4 and 1A2 for 6-MeC [1].

Drug Metabolism Cytochrome P450 Xenobiotic Biotransformation

IARC Carcinogenicity Classification Differentiates 6-Methylchrysene from Potent 5-Methylchrysene Isomer

The International Agency for Research on Cancer (IARC) has evaluated the methylchrysene isomers and assigned them distinct classifications based on the weight of experimental evidence [1]. 6-Methylchrysene falls under the IARC Group 3 classification ('Not classifiable as to its carcinogenicity to humans'), supported by 'limited evidence' of carcinogenicity in experimental animals [1]. This is in stark contrast to 5-methylchrysene, which was classified as Group 2B ('Possibly carcinogenic to humans') based on 'sufficient evidence' of carcinogenicity in experimental animals [1]. In comparative skin application studies, 5-methylchrysene induced the highest incidence of malignant skin tumors among all six isomers, while 6-methylchrysene, along with 2-, 3-, and 4-methylchrysenes, exhibited only an intermediate to marginal response [1].

Regulatory Toxicology Risk Assessment Carcinogen Classification

Isomer-Specific GC Retention Behavior Enables Definitive Chromatographic Resolution of 6-Methylchrysene

In gas chromatographic analysis of PAH mixtures, the six methylchrysene isomers (all m/z 242) require definitive chromatographic resolution for accurate quantification [1]. A comprehensive study evaluating retention indices (I) on two stationary phases—a 50% phenyl-like methylpolysiloxane phase and a 50% liquid crystalline dimethylpolysiloxane phase—demonstrated that isomer-specific retention behavior is governed by molecular shape descriptors, particularly the length-to-breadth (L/B) ratio [1]. The retention index of 6-methylchrysene is distinct from that of 5-methylchrysene, 1-methylchrysene, and other isomers on both phases, allowing for their separation despite identical molecular mass [1]. The correlation between retention index and L/B ratio was stronger on the liquid crystalline phase (correlation coefficients ranging from 0.22 to 1.00), underscoring the necessity of using an authenticated 6-methylchrysene standard to establish correct retention time windows [1].

Analytical Chemistry GC-MS Environmental Monitoring

Quantified Occurrence in Cigarette Smoke: 6-Methylchrysene Present at 7.2 ng per Cigarette, Exceeding 5-Methylchrysene Levels

Quantitative analysis of mainstream cigarette smoke condensate from a U.S. blended nonfilter cigarette (85 mm) revealed that 6-methylchrysene is present at a concentration of 7.2 ng per cigarette, which is significantly higher than the level of 5-methylchrysene measured at 0.6 ng per cigarette—a 12-fold difference in abundance [1]. The complete distribution of methylchrysene isomers in the smoke was: 6-methylchrysene (7.2 ng), 3-methylchrysene (6.1 ng), 1-methylchrysene (3.0 ng), 2-methylchrysene (1.2 ng), and 5-methylchrysene (0.6 ng). For reference, the parent compound chrysene was present at 36.5 ng per cigarette [1].

Tobacco Science Smoke Chemistry Exposure Assessment

Regiospecific Synthesis Yields 6-Methylchrysene at 82-88% via Mallory Photocyclization, Enabling Isomerically Pure Standard Production

A regiospecific photochemical synthesis route for 6-methylchrysene has been established using the Mallory reaction, wherein photochemical cyclization of the corresponding stilbenoid precursor with stoichiometric iodine yields the single isomer in 82-88% yield [1]. This method enables the preparation of 6-methylchrysene as a single isomer without contamination from other methylchrysene positional variants. In contrast, 2-methylchrysene was obtained in 72% yield via an eliminative photochemical cyclization, while the same methodology failed to produce 4-methylchrysene from its corresponding stilbenoid, highlighting isomer-specific synthetic accessibility [1].

Synthetic Chemistry Photochemistry Reference Material Production

6-Methylchrysene CAS 1705-85-7 Procurement-Driven Application Scenarios Based on Verified Evidence


Calibration and Quantification of Methylchrysenes in Tobacco Smoke Condensates

Analytical chemists and tobacco industry researchers should procure 6-methylchrysene as an authenticated reference standard for calibrating GC-MS or HPLC methods targeting methylchrysenes in cigarette smoke. As quantified by Hecht et al., 6-methylchrysene is the most abundant methylchrysene isomer in mainstream smoke at 7.2 ng per cigarette, making its accurate quantification essential for smoke constituent profiling and regulatory reporting [1]. Use of the correct standard ensures that the 7.2 ng signal is properly assigned to 6-methylchrysene rather than misidentified as 3-methylchrysene (6.1 ng) or 5-methylchrysene (0.6 ng) [1].

Structure-Activity Relationship Studies of Weak vs. Strong Carcinogenic PAHs

Investigators examining the molecular basis of PAH carcinogenicity should utilize 6-methylchrysene as the archetypal 'weak carcinogen' comparator against the 'strong carcinogen' 5-methylchrysene. Direct comparative data demonstrate that 6-methylchrysene produces 20-fold lower dihydrodiol epoxide-DNA adduct levels in mouse skin relative to 5-methylchrysene, a quantitative difference that underpins its classification as a weak tumorigen [2]. Procuring both isomers enables controlled experimental designs that isolate the structural determinant—specifically the presence or absence of a bay-region methyl group—responsible for this 20-fold differential in genotoxic potency [2].

Human Cytochrome P450 Phenotyping and Xenobiotic Metabolism Assays

For laboratories conducting in vitro drug metabolism or toxicology studies using human hepatic or pulmonary microsomes, 6-methylchrysene serves as a validated probe substrate for assessing the activity of specific cytochrome P450 isoforms [3]. Unlike 5-methylchrysene, 6-methylchrysene is metabolized to a distinct 6-(hydroxymethyl)chrysene derivative via P450 3A4 and 1A2, providing a specific metabolic endpoint for assessing the functional activity of these isoforms in human tissue preparations [3]. Researchers should procure the compound specifically for studies requiring differentiation of P450 3A4/1A2-mediated hydroxylation from other oxidative pathways.

Environmental Forensic Source Apportionment of Petrogenic PAH Contamination

Environmental chemists and geochemists should include 6-methylchrysene in analytical target lists for source apportionment studies of crude oil contamination. As noted in the synthetic chemistry literature, methylated chrysenes are typically 10-fold more abundant than chrysene in crude oil, and the regiospecific synthesis of single isomers like 6-methylchrysene supports their use as authentic standards for quantifying petrogenic PAH profiles [4]. The distinct GC retention behavior of 6-methylchrysene on both standard and liquid crystalline stationary phases enables its reliable separation from isobaric interferents in complex oil matrices [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylchrysene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.